Cas no 10145-39-8 (5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine)
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
- 2-Amino-5-(p-bromophenyl)-2-oxazoline
- 2-Amino-5-p-bromphenyl-2-oxazolin
- 5-(4-bromo-phenyl)-4,5-dihydro-oxazol-2-ylamine
- AG-L-20079
- bromophenyldihydrooxazolamine
- CTK3J9804
- FT-0682899
- RP13783
- 2-Amino-5-(4-bromophenyl)-4,5-dihydro-1,3-oxazole 95+%
- 5-(4-Bromophenyl)-4,5-dihydro-2-oxazolamine; 5-(4-Bromophenyl)-4,5-dihydrooxazol-2-amine
- NE-0706
- J-516215
- AKOS015835684
- 2-Oxazolamine, 5-(4-bromophenyl)-4,5-dihydro-
- DTXSID00694246
- 5-(4-Bromophenyl)-4,5-dihydrooxazol-2-amine
- 10145-39-8
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- MDL: MFCD18651788
- Inchi: 1S/C9H9BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12)
- InChI Key: QKNWNIQGFNMGFH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1CN=C(N)O1
Computed Properties
- Exact Mass: 239.98983g/mol
- Monoisotopic Mass: 239.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 47.6Ų
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | NE-0706-1MG |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | NE-0706-5MG |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | NE-0706-10MG |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | NE-0706-0.5G |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 0.5g |
£215.00 | 2025-02-09 | |
| Key Organics Ltd | NE-0706-1G |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 1g |
£430.00 | 2025-02-09 | |
| Key Organics Ltd | NE-0706-5G |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 5g |
£1720.00 | 2025-02-09 | |
| Key Organics Ltd | NE-0706-10G |
5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
10145-39-8 | >95% | 10g |
£3225.00 | 2025-02-09 |
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine: A Comprehensive Overview
5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound with the CAS number 10145-39-8, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in contemporary research.
The molecular structure of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine consists of a dihydrooxazole ring system substituted with a 4-bromophenyl group at the 5-position and an amino group at the 2-position. This configuration imparts distinctive electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The dihydrooxazole ring is particularly interesting due to its ability to participate in various types of chemical reactions, including nucleophilic additions and cycloadditions.
Recent studies have explored the synthesis of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine through innovative routes that enhance both yield and purity. For instance, researchers have employed catalytic asymmetric synthesis to construct the dihydrooxazole core with high enantioselectivity. Such methods not only streamline the production process but also open avenues for the creation of enantiomerically enriched compounds, which are crucial for drug development.
In terms of biological activity, 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amines have demonstrated promising results in preclinical models. They exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Furthermore, recent investigations into their pharmacokinetic profiles indicate favorable absorption and bioavailability characteristics, which are essential for therapeutic applications.
The versatility of 5-(4-Bromophenyl)-4,5-dihydro-1,3 oxazol 2 amine extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could pave the way for its use in catalysis or as a component in advanced materials such as metal organic frameworks (MOFs).
From an industrial perspective, the synthesis of CAS No 10145 39 8 has been optimized to meet the demands of large-scale production. Green chemistry principles have been integrated into these processes to minimize environmental impact and improve sustainability. For example, solvent-free reaction conditions and recyclable catalysts are now commonly employed in its production.
In conclusion, 5-(4-Bromophenyl)-4,5-dihydro 1 3 oxazol 2 amine (CAS No 10145 39 8) stands as a pivotal compound in modern chemical research. Its structural diversity, coupled with advancements in synthetic techniques and biological evaluations, underscores its significance across multiple disciplines. As research continues to unfold new facets of its potential applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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